molecular formula C11H16N5O6P B055287 Carbocyclic 2'-deoxyguanosine 5'-triphosphate CAS No. 118905-01-4

Carbocyclic 2'-deoxyguanosine 5'-triphosphate

Cat. No. B055287
M. Wt: 345.25 g/mol
InChI Key: NRSUFNBAQAVKQB-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbocyclic 2’-deoxyguanosine 5’-triphosphate is a purine nucleoside triphosphate . It is used in many molecular biology applications such as DNA sequencing, PCR, and other DNA polymerase-based DNA synthesis and repair techniques . It is used in vivo for the synthesis of DNA via DNA polymerases .


Synthesis Analysis

The synthesis of Carbocyclic 2’-deoxyguanosine 5’-triphosphate involves complex biochemical processes. It has been found to inhibit telomerase activity when present at only 2 to 9 times the dGTP concentration .


Molecular Structure Analysis

The molecular formula of Carbocyclic 2’-deoxyguanosine 5’-triphosphate is C11H16N5O6P . Its molecular weight is 345.25 g/mol .


Chemical Reactions Analysis

Carbocyclic 2’-deoxyguanosine 5’-triphosphate is a substrate of DNA polymerase(s) and reverse transcriptases . It is useful to study the distribution, specificity, and kinetics of various nucleoside-triphosphatases (NTPase) and ribonucleoside reductases .


Physical And Chemical Properties Analysis

Carbocyclic 2’-deoxyguanosine 5’-triphosphate is a solid substance . It is soluble in water to 75 mM .

Scientific Research Applications

properties

IUPAC Name

[(1R,2S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O6P/c12-11-14-9-8(10(18)15-11)13-4-16(9)6-1-5(7(17)2-6)3-22-23(19,20)21/h4-7,17H,1-3H2,(H2,19,20,21)(H3,12,14,15,18)/t5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSUFNBAQAVKQB-QYNIQEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1COP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[C@@H]([C@H]1COP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152263
Record name Carbocyclic 2'-deoxyguanosine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbocyclic 2'-deoxyguanosine 5'-triphosphate

CAS RN

118905-01-4
Record name Carbocyclic 2'-deoxyguanosine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118905014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbocyclic 2'-deoxyguanosine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbocyclic 2'-deoxyguanosine 5'-triphosphate
Reactant of Route 2
Carbocyclic 2'-deoxyguanosine 5'-triphosphate
Reactant of Route 3
Carbocyclic 2'-deoxyguanosine 5'-triphosphate
Reactant of Route 4
Carbocyclic 2'-deoxyguanosine 5'-triphosphate
Reactant of Route 5
Carbocyclic 2'-deoxyguanosine 5'-triphosphate
Reactant of Route 6
Reactant of Route 6
Carbocyclic 2'-deoxyguanosine 5'-triphosphate

Citations

For This Compound
10
Citations
PM Price, R Banerjee, AM Jeffrey, G Acs - Hepatology, 1992 - Wiley Online Library
… Although both polymerases had similar Km’s for dGTP, the Ki for carbocyclic 2’-deoxyguanosine 5’-triphosphate was about 6 times lower using the hepatitis B virus polymerase. This …
Number of citations: 52 aasldpubs.onlinelibrary.wiley.com
SW Tendian, WB Parker - Molecular pharmacology, 2000 - ASPET
… ′,3′-dideoxyguanosine 5′-triphosphate, 6-thio-2′-deoxyguanosine 5′-triphosphate (T-dGTP), carbovir 5′-triphosphate, and d-carbocyclic-2′-deoxyguanosine 5′-triphosphate (…
Number of citations: 53 molpharm.aspetjournals.org
TM Fletcher, BE Cathers, KS Ravikumar, BM Mamiya… - Bioorganic …, 2001 - Elsevier
… -triphosphate, arabinofuranosyl uracil 5-triphosphate, 2-fluoro-5-methyl-arabinofuranosyl uracil 5-triphosphate, carbovir 5-triphosphate, D-carbocyclic-2-deoxyguanosine 5-triphosphate …
Number of citations: 86 www.sciencedirect.com
T Yamaguchi, R Yamada, A Tomikawa, K Shudo… - Biochemical and …, 2000 - Elsevier
Telomerase is classified as one of the reverse transcriptases (RTs). To clarify whether l -enantiomers of natural 2′-deoxyribonucleoside 5′-triphosphates (dNTPs) are recognized by …
Number of citations: 20 www.sciencedirect.com
M Hájek, N Matulová, I Votruba, A Holý… - Biochemical …, 2005 - Elsevier
Diphosphates of the antiviral acyclic nucleoside phosphonates (ANPs) were evaluated in telomeric repeat amplification protocol (TRAP) for their ability to inhibit the extension of …
Number of citations: 37 www.sciencedirect.com
DL Mengual Gómez, RG Armando… - Current Topics in …, 2016 - ingentaconnect.com
… five doxyguanosine nucleotide analogs, 6-thio-2-deoxyguanosine, 5-triphosphate [T-dGTP], 5triphosphate of carbovir [CBV-TP], ddGTP, D-carbocyclic2-deoxyguanosine 5-triphosphate […
Number of citations: 77 www.ingentaconnect.com
JL Mergny, JF Riou, P Mailliet… - Nucleic Acids …, 2002 - academic.oup.com
… 2′,3′-Dideoxyguanosine 5′‐triphosphate, carbovir 5′-triphosphate and d-carbocyclic-2′-deoxyguanosine 5′-triphosphate also inhibit telomerase activity (216). …
Number of citations: 506 academic.oup.com
M Hájek - 2008 - dspace.cuni.cz
… -1 ) (carbocyclic 2′deoxyguanosine 5′-triphosphate) indicates that telomerase can distinguish between D and L enantiomers of nucleotide substrates [453]. The similar observation …
Number of citations: 0 dspace.cuni.cz
M Amir, P Khan, A Queen, R Dohare, MF Alajmi… - Cells, 2020 - mdpi.com
… Carbovir 5′-triphosphate, 2′,3′-Dideoxyguanosine 5′-triphosphate and D-carbocyclic-2′-deoxyguanosine 5′-triphosphate have an inhibitory effect on the telomerase [205]. …
Number of citations: 26 www.mdpi.com
Y Xu - Chemical Society Reviews, 2011 - pubs.rsc.org
… 2′,3′-Dideoxyguanosine 5′-triphosphate, carbovir 5′-triphosphate, and D-carbocyclic-2′-deoxyguanosine 5′-triphosphate have also an inhibitory effect on telomerase. …
Number of citations: 341 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.